molecular formula C14H18BrNO2 B1463668 N-Cyclohexyl 4-bromo-3-methoxybenzamide CAS No. 1072944-40-1

N-Cyclohexyl 4-bromo-3-methoxybenzamide

Cat. No.: B1463668
CAS No.: 1072944-40-1
M. Wt: 312.2 g/mol
InChI Key: YGGBJKQZGYGQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl 4-bromo-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Cyclohexyl 4-bromo-3-methoxybenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C14_{14}H18_{18}BrNO2_2 and a molecular weight of approximately 312.2 g/mol, this compound features a cyclohexyl group, a bromine atom, and a methoxy group attached to a benzamide structure. Its unique chemical properties suggest various pharmacological applications, particularly in anti-inflammatory and anticancer therapies.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways. This suggests that the compound may serve as a lead candidate for developing new anti-inflammatory drugs. The mechanism of action is likely related to its structural features, which allow it to interact with specific biological targets.

Anticancer Potential

In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Compounds with similar structural characteristics have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N-Methyl 4-bromo-3-methoxybenzamideMethyl group instead of cyclohexylMore polar; different biological activity profile
N-Cyclohexyl 4-chloro-3-methoxybenzamideChlorine instead of bromineDifferent reactivity due to halogen substitution
N-Cyclopentyl 4-bromo-3-methoxybenzamideCyclopentyl group instead of cyclohexylSmaller ring size may affect binding interactions
N-Cyclobutyl 4-bromo-3-methoxybenzamideCyclobutyl groupFurther reduction in steric bulk; altered properties

This table illustrates how modifications in substituents and ring size can significantly influence the chemical behavior and biological activity of similar compounds.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom and methoxy group play crucial roles in binding interactions with target proteins or enzymes. These interactions may disrupt specific signaling pathways involved in inflammation and cancer progression.

Study on Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential use in inflammatory diseases .

Evaluation of Anticancer Activity

In another study, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at relatively low concentrations .

Properties

IUPAC Name

4-bromo-N-cyclohexyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGBJKQZGYGQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674714
Record name 4-Bromo-N-cyclohexyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-40-1
Record name 4-Bromo-N-cyclohexyl-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl 4-bromo-3-methoxybenzamide
Reactant of Route 2
N-Cyclohexyl 4-bromo-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-Cyclohexyl 4-bromo-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-Cyclohexyl 4-bromo-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-Cyclohexyl 4-bromo-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Cyclohexyl 4-bromo-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.